molecular formula C15H25NO2 B12547724 2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl- CAS No. 869882-24-6

2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-

Cat. No.: B12547724
CAS No.: 869882-24-6
M. Wt: 251.36 g/mol
InChI Key: DTNJQLQSSAKOGN-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] is an organic compound with a complex structure that includes a phenylmethyl group and two 2-methyl-2-propanol groups connected by an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] typically involves the reaction of 2-amino-2-methylpropan-1-ol with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is carried out in a solvent like dichloroethane at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imino group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] involves its interaction with various molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate enzyme activity and affect biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and imino groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

869882-24-6

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

1-[benzyl-(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C15H25NO2/c1-14(2,17)11-16(12-15(3,4)18)10-13-8-6-5-7-9-13/h5-9,17-18H,10-12H2,1-4H3

InChI Key

DTNJQLQSSAKOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(CC1=CC=CC=C1)CC(C)(C)O)O

Origin of Product

United States

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